molecular formula C10H12ClF2N3O3S B2862739 Ethyl 2-acetamido-3-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]-3,3-difluoropropanoate CAS No. 2418650-16-3

Ethyl 2-acetamido-3-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]-3,3-difluoropropanoate

Cat. No. B2862739
CAS RN: 2418650-16-3
M. Wt: 327.73
InChI Key: CRSKXGYZNDVDKV-UHFFFAOYSA-N
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Description

Ethyl 2-acetamido-3-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]-3,3-difluoropropanoate is a chemical compound with a molecular weight of 327.74 . It contains a 1,3,4-thiadiazole moiety, which is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities. Heterocyclic moieties like 1,3,4-thiadiazole have diverse activities . The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .

Scientific Research Applications

Glutaminase Inhibition

Ethyl 2-acetamido-3-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]-3,3-difluoropropanoate and its analogs have been explored as potent glutaminase inhibitors. These compounds have shown promise in inhibiting kidney-type glutaminase (GLS), which is pivotal in cancer metabolism and therapy. One analog demonstrated comparable potency to BPTES, a known GLS inhibitor, and showed effectiveness in inhibiting the growth of human lymphoma cells both in vitro and in mouse models (Shukla et al., 2012).

Insecticidal Properties

The thiadiazole moiety in these compounds has been utilized in the synthesis of various heterocycles with potential insecticidal properties. Research has explored these compounds against pests like the cotton leafworm, Spodoptera littoralis, indicating potential applications in agricultural pest management (Fadda et al., 2017).

Metabolic Studies

Metabolism studies of similar acetamido-thiazole compounds in rats have been conducted, revealing insights into their metabolic pathways and potential bioactive metabolites. These studies are crucial for understanding the pharmacokinetics and safety profile of these compounds (Bakke et al., 1981).

Synthesis and Structural Analysis

Various studies have focused on the synthesis and structural characterization of these compounds, including crystallography and spectroscopic techniques. This research is fundamental in developing new derivatives with improved efficacy and safety profiles (Yu et al., 2014).

Anti-inflammatory and Analgesic Potential

Research has been conducted on derivatives of thiadiazoles for their potential anti-inflammatory and analgesic properties. These studies involve the synthesis and evaluation of novel compounds, which could lead to new therapeutic agents for treating pain and inflammation (Shkair et al., 2016).

Antitumor Activity

Compounds containing the thiadiazole moiety have been evaluated for their potential antitumor effects. Studies have synthesized and tested various derivatives against cancer cell lines, seeking to uncover new chemotherapeutic agents (Yun-jun, 2011).

Insect Growth Regulation

The compound has been synthesized and evaluated as an insect growth regulator, showing potential as a juvenile hormone mimic. This could lead to new approaches in pest control, especially in agriculture (Devi & Awasthi, 2022).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. The 1,3,4-thiadiazol moiety is a versatile scaffold widely studied in medicinal chemistry, suggesting potential for future research .

properties

IUPAC Name

ethyl 2-acetamido-3-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]-3,3-difluoropropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClF2N3O3S/c1-3-19-8(18)7(14-5(2)17)10(12,13)9-16-15-6(4-11)20-9/h7H,3-4H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSKXGYZNDVDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=NN=C(S1)CCl)(F)F)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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